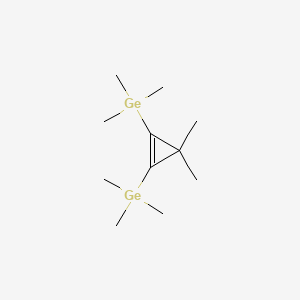
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene is an organogermanium compound characterized by the presence of two trimethylgermyl groups attached to a cyclopropene ring
Preparation Methods
The synthesis of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene typically involves the reaction of 3,3-dimethylcyclopropene with trimethylgermyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of germyl-substituted cyclopropanes.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Scientific Research Applications
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene involves its interaction with various molecular targets. The trimethylgermyl groups can participate in coordination with metal centers, influencing the reactivity and stability of the compound. Additionally, the cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene can be compared with other similar compounds such as:
1,2-Bis(trimethylsilyl)-3,3-dimethylcyclopropene: This compound has silicon atoms instead of germanium, leading to differences in reactivity and stability.
1,2-Bis(trimethylstannyl)-3,3-dimethylcyclopropene: The presence of tin atoms imparts different electronic properties and reactivity compared to the germanium analog.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
175650-21-2 |
|---|---|
Molecular Formula |
C11H24Ge2 |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
(3,3-dimethyl-2-trimethylgermylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C11H24Ge2/c1-11(2)9(12(3,4)5)10(11)13(6,7)8/h1-8H3 |
InChI Key |
GWWFMDPSUMJLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1[Ge](C)(C)C)[Ge](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


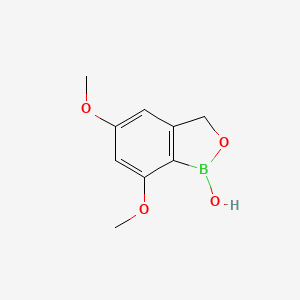
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
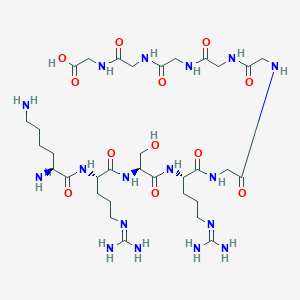
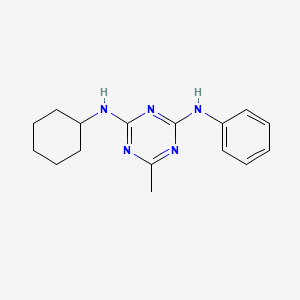
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
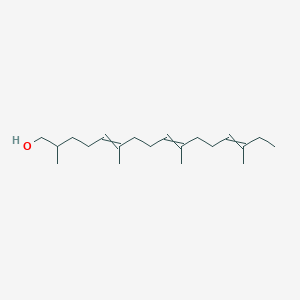
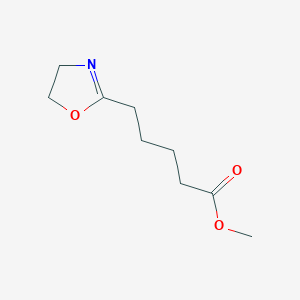
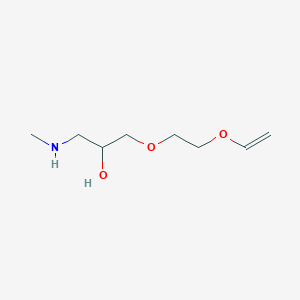
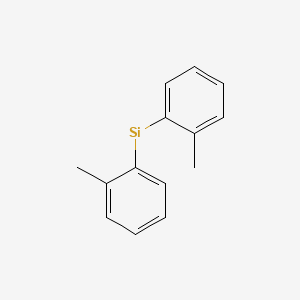
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
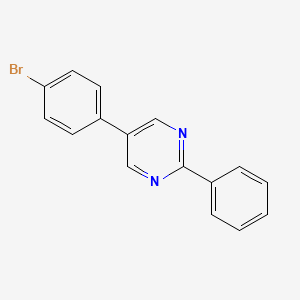

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
